ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate
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Description
Ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate is a useful research compound. Its molecular formula is C16H15N5O3S and its molecular weight is 357.39. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as triazolopyrimidines, have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties . These activities suggest that the compound may interact with a variety of enzymes and receptors in the biological system.
Mode of Action
It’s known that the compound is synthesized via the reaction of hydrazonoyl halides with alkyl carbothioates . The reaction involves the initial formation of a thiohydrazonate, which undergoes intermolecular cyclization to yield the final compound . This suggests that the compound might interact with its targets through a similar mechanism, possibly involving the formation of covalent bonds or intermolecular interactions.
Biochemical Pathways
Compounds with similar structures have been reported to inhibit er stress, apoptosis, and the nf-kb inflammatory pathway . This suggests that the compound might affect similar pathways, leading to downstream effects such as the inhibition of cell proliferation or the modulation of immune responses.
Pharmacokinetics
Triazole compounds, which share a similar structure, are known to bind readily in the biological system with a variety of enzymes and receptors, suggesting good bioavailability .
Result of Action
Compounds with similar structures have been reported to exhibit a broad spectrum of biological activities, including antimicrobial , anticancer , and anti-inflammatory properties . These activities suggest that the compound might have similar effects at the molecular and cellular level.
Biochemical Analysis
Biochemical Properties
In biochemical reactions, ethyl 3-oxo-4-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)butanoate interacts with various enzymes, proteins, and other biomolecules. The compound has been shown to inhibit nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . These interactions suggest that the compound may have a role in modulating inflammatory responses.
Cellular Effects
This compound influences cell function by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and the apoptosis marker cleaved caspase-3 in human neuronal cells . This suggests that the compound may have neuroprotective effects by modulating ER stress and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway . This is likely achieved through binding interactions with active residues of ATF4 and NF-kB proteins .
Properties
IUPAC Name |
ethyl 3-oxo-4-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylbutanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5O3S/c1-2-24-13(23)8-12(22)9-25-16-14-15(17-10-18-16)21(20-19-14)11-6-4-3-5-7-11/h3-7,10H,2,8-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJCGYIPGVMACT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(=O)CSC1=NC=NC2=C1N=NN2C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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